molecular formula C21H17ClN2O3 B2398571 3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 942002-17-7

3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2398571
CAS No.: 942002-17-7
M. Wt: 380.83
InChI Key: MZIGTPCCQKIWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C21H17ClN2O3 and its molecular weight is 380.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Transformation in Heterocyclic Chemistry

The research by Kurasawa et al. (1988) discusses the transformation of 1,5-benzoxazepines into spirobenzoxazoles, which is relevant to the study of compounds like 3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol. These transformations are crucial in understanding the chemical behavior and potential applications of such compounds in pharmaceutical and material sciences (Kurasawa et al., 1988).

Synthesis and Properties of Azoic Compounds

Niþu et al. (2008) studied the synthesis and properties of azoic compounds obtained from reactions involving pyrazole derivatives. This research sheds light on the chemical properties and potential applications of similar compounds in the development of new materials and pharmaceuticals (Niþu et al., 2008).

Cytotoxicity and Synthesis of Heterocycles

Hegazi et al. (2010) explored the cytotoxicity and utility of 1-indanone in synthesizing new heterocycles, providing insights into the potential biomedical applications and safety profiles of similar compounds (Hegazi et al., 2010).

Antimicrobial and Antifungal Activities

Hassan (2013) investigated the synthesis and antimicrobial activities of new pyrazoline and pyrazole derivatives. This study is pertinent for understanding the antimicrobial properties of similar compounds, which can be pivotal in drug development (Hassan, 2013).

Anti-Inflammatory and Antioxidant Activities

Mandzyuk et al. (2020) examined the anti-inflammatory and antioxidant activities of spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines. This research is significant for understanding the anti-inflammatory and antioxidant potentials of similar compounds (Mandzyuk et al., 2020).

Antioxidant Additives for Lubricating Oils

Amer et al. (2011) explored the synthesis and evaluation of new thiazoles as antioxidant additives for lubricating oils, suggesting potential industrial applications of similar compounds (Amer et al., 2011).

Properties

IUPAC Name

3-[9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-12-5-7-20(26-12)21-24-18(16-10-14(22)6-8-19(16)27-21)11-17(23-24)13-3-2-4-15(25)9-13/h2-10,18,21,25H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIGTPCCQKIWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.